Moxalactam

Description

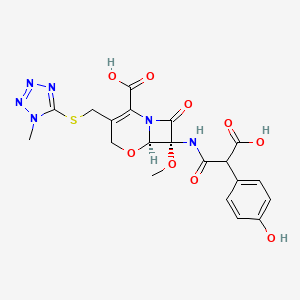

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCSIUVGFCSJCK-CAVRMKNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023338 | |

| Record name | Moxalactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Latamoxef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.51e-01 g/L | |

| Record name | Latamoxef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64952-97-2, 79120-38-0 | |

| Record name | Moxalactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064952972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079120380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latamoxef | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxalactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Latamoxef | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXALACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6C936Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Latamoxef | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a New Antibiotic Era: A Technical Guide to the Discovery and Synthesis of Moxalactam

An in-depth exploration of the scientific journey, from conceptual breakthrough to chemical synthesis, of the pioneering oxacephem antibiotic, moxalactam. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, synthesis, and biological evaluation of this significant therapeutic agent.

Discovery and Development: A Strategic Shift in Antibiotic Research

This compound, also known as latamoxef, emerged from a strategic research initiative in the mid-1970s by scientists at Shionogi & Co., Ltd. in Japan. At a time when much of the industry focused on modifying the side chains of existing β-lactam antibiotics, Shionogi's researchers embarked on a novel approach: altering the core nucleus of the cephalosporin structure. This strategic pivot led to the groundbreaking discovery of the 1-oxacephem class of antibiotics.

The key innovation was the isosteric replacement of the sulfur atom at position 1 of the dihydrothiazine ring of the cephalosporin nucleus with an oxygen atom. This seemingly subtle change resulted in a significant enhancement of antibacterial activity, particularly against a broad spectrum of Gram-negative bacteria. Shionogi's research into oxacephems commenced in 1975, and their dedicated efforts culminated in the launch of this compound, under the brand name Shiomarin, in 1982, marking the advent of the world's first clinically available oxacephem antibiotic. The development and subsequent commercialization of this compound were carried out in collaboration with Eli Lilly and Company, a partnership that facilitated its global reach.

The enhanced potency of this compound is attributed to several structural features. The 1-oxa nucleus itself contributes to increased intrinsic activity. Furthermore, the presence of a 7α-methoxy group confers remarkable stability against β-lactamases, enzymes produced by bacteria that inactivate many β-lactam antibiotics. The specific side chains at positions 3 and 7 of the oxacephem nucleus were meticulously optimized to maximize antibacterial spectrum and potency.

Synthesis Pathway of this compound

The total synthesis of this compound is a complex, multi-step process that has been a subject of extensive research. One of the prominent and industrially feasible routes commences from the readily available precursor, 6-aminopenicillanic acid (6-APA). The following is a detailed overview of a key synthetic pathway.

Logical Flow of this compound Synthesis

The Core Structure-Activity Relationship of Moxalactam Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam (Latamoxef) is a pioneering synthetic 1-oxa-β-lactam antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2] Its unique structure, featuring an oxygen atom in place of sulfur in the cephem nucleus, confers distinct chemical and biological properties that have been a focal point of extensive structure-activity relationship (SAR) studies.[3] This technical guide provides a comprehensive overview of the SAR of this compound analogs, detailing the impact of structural modifications on antibacterial potency and β-lactamase stability. The document includes quantitative data, experimental methodologies, and visual representations of key concepts to serve as a resource for researchers in the field of antibiotic development.

The antibacterial effect of this compound and its analogs is achieved through the inhibition of bacterial cell wall synthesis.[4] These antibiotics target and acylate penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4] This disruption leads to a loss of cell wall integrity, ultimately causing bacterial cell lysis and death.[4]

Core Structure-Activity Relationships

The antibacterial activity and β-lactamase stability of this compound analogs are primarily dictated by substituents at three key positions: the 7-position of the β-lactam ring, the 3-position of the dihydrooxazine ring, and the 1-position of the bicyclic core.

The 1-Oxacephem Nucleus

A defining feature of this compound is the substitution of the sulfur atom in the traditional cephalosporin structure with an oxygen atom, creating a 1-oxacephem nucleus. This modification significantly enhances the chemical reactivity of the β-lactam ring, leading to a substantial increase in antibacterial activity, estimated to be about 6.3 times greater than their cephalosporin counterparts.[3][5]

Substituents at the C7-Position

The C7 position of the 1-oxacephem core is crucial for modulating the antibacterial spectrum and providing resistance to β-lactamases.

-

The 7α-Methoxy Group: The presence of a methoxy group at the 7α-position is a hallmark of cephamycins and is critical for conferring stability against a wide range of β-lactamases, particularly penicillinases.[3][6][7] This steric shield protects the β-lactam ring from enzymatic hydrolysis. The introduction of the 7α-methoxy group has been shown to increase antibacterial activity by a factor of approximately 3.2.[5]

-

The 7β-Acylamino Side Chain: The nature of the acylamino side chain at the 7β-position profoundly influences the antibacterial spectrum and potency.

-

Arylmalonyl Group: this compound features a p-hydroxyphenylmalonyl side chain. The α-carboxyl group in this moiety is instrumental in providing stability against cephalosporinases and contributes to the broad spectrum of activity.[3][6][7]

-

Other Acyl Groups: The replacement of the arylmalonyl group with other acyl moieties, such as phenylacetyl, 2-thienylacetyl, D-mandelyl, and D-phenylglycyl groups, has been explored. Generally, analogs with these alternative side chains still exhibit enhanced activity compared to their corresponding cephalosporins, although the arylmalonyl group in combination with the 7α-methoxy substituent provides the highest efficacy.[8]

-

Substituents at the C3-Position

The side chain at the C3-position primarily influences the pharmacokinetic properties and can also impact the antibacterial activity.

-

The 1-Methyl-1H-tetrazol-5-ylthio (MTT) Moiety: The MTT side chain in this compound is known to maximize in vitro antibacterial activity.[3] However, this moiety has also been associated with adverse effects, including hypoprothrombinemia and bleeding disorders, which has driven research into analogs with different C3 substituents.

Quantitative Data: Antibacterial Activity of this compound and Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected analogs against a panel of bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.[9]

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Escherichia coli ATCC 25922 | 0.5 | [10] |

| Escherichia coli 3376 (ESBL-producing) | 0.5 | [10] | |

| Klebsiella pneumoniae 2689 (ESBL-producing) | 0.25 | [10] | |

| Escherichia coli (ESBL-producing, MIC90) | 2 | [6] | |

| Klebsiella pneumoniae (ESBL-producing, MIC90) | 32 | [6] | |

| Staphylococcus aureus | ≤8 | [11] | |

| Streptococcus pneumoniae | ≤8 | [11] | |

| Pseudomonas aeruginosa (MIC90) | 8 | [11] | |

| Salmonella typhi (MIC90) | <0.063 | [11] | |

| Cefoperazone | Streptococcus pneumoniae (Penicillin-resistant) | 2-4 | [9] |

| This compound | Streptococcus pneumoniae (Penicillin-resistant) | 128 | [9] |

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs is a multi-step process that typically starts from a penicillin derivative. The following is a generalized protocol based on established synthetic routes.

Step 1: Formation of the 1-Oxacephem Nucleus

-

Starting Material: A common starting material is a 6-acylaminopenicillanate S-oxide.

-

Epioxazoline Formation: The S-oxide is treated with triphenylphosphine to yield an epioxazoline.

-

Conversion to Allylic Alcohol: The epioxazoline is converted to an allylic alcohol via allylic chloride and iodide intermediates.

-

Intramolecular Etherification: The allylic alcohol undergoes intramolecular etherification to form the 7α-acylamino-3-exomethylene-1-oxacepham-4α-carboxylate, a key intermediate.[8]

Step 2: Introduction of the 7α-Methoxy Group

-

The 7α-acylamino-3-exomethylene-1-oxacepham intermediate is subjected to a methoxylation reaction to introduce the 7α-methoxy group.[8]

Step 3: Modification of the C3 Side Chain

-

The 3-exomethylene group is then substituted with the desired thiol, such as 1-methyl-1H-tetrazole-5-thiol, via a nucleophilic substitution reaction.[8]

Step 4: Cleavage and Acylation of the C7 Side Chain

-

The original acyl side chain at the C7 position is cleaved to yield the 7α-methoxy-7β-amino-1-oxacephem nucleus.

-

This amino nucleus is then acylated with the desired carboxylic acid derivative (e.g., a protected p-hydroxyphenylmalonic acid derivative) to introduce the final C7 side chain.[8]

Step 5: Deprotection

-

Finally, any protecting groups on the carboxyl and hydroxyl functionalities are removed to yield the target this compound analog.[8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][10][12]

-

Preparation of Bacterial Inoculum:

-

Grow bacterial strains overnight on a suitable agar medium (e.g., Mueller-Hinton agar) at 35°C.

-

Suspend several colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[5]

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the this compound analog in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

-

Visualizations

Caption: Key structural features of this compound analogs and their impact on biological activity.

Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.

Caption: Mechanism of action of this compound analogs leading to bacterial cell death.

References

- 1. goums.ac.ir [goums.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Antibiotic susceptibility assays. [bio-protocol.org]

- 6. Simulating this compound dosage for extended-spectrum β-lactamase-producing Enterobacteriaceae using blood antimicrobial surveillance network data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Straightforward synthesis of 7 alpha-methoxy-1-oxacephems from penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ca.idexx.com [ca.idexx.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Moxalactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam is a synthetically derived, broad-spectrum oxa-β-lactam antibiotic.[1][2] Structurally distinct from cephalosporins due to the substitution of an oxygen atom for a sulfur atom in the cephem nucleus, this compound exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs), which are crucial for the integrity of the peptidoglycan layer.[4] This disruption leads to cell lysis and bacterial death.[4] Notably, this compound has demonstrated stability in the presence of β-lactamases produced by various Gram-negative species, contributing to its efficacy against otherwise resistant strains.[3][5]

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Susceptibility of Various Bacterial Isolates to this compound

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against a variety of clinically relevant bacterial species. The data has been compiled from multiple studies employing standardized susceptibility testing methods.

Gram-Negative Aerobic Bacteria

| Bacterial Species | Number of Isolates | Testing Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | Agar Dilution | - | 0.125 | - |

| Klebsiella pneumoniae | - | Agar Dilution | - | 0.125 | - |

| Proteus mirabilis | - | Agar Dilution | - | 0.125 | - |

| Proteus morganii | - | Agar Dilution | - | 0.125 | - |

| Proteus rettgeri | - | Agar Dilution | - | 8 | - |

| Pseudomonas aeruginosa | - | Agar Dilution | - | 8 | - |

| Salmonella spp. | - | Agar Dilution | - | <0.063 | - |

| Escherichia coli (ESBL-producing, blaCTX-M-15 positive) | 1 | Broth Microdilution | - | - | 0.5 |

| Klebsiella pneumoniae (ESBL-producing, blaCTX-M-14 positive) | 1 | Broth Microdilution | - | - | 0.25 |

| Escherichia coli (ATCC 25922) | 1 | Broth Microdilution | - | - | 0.5 |

Data sourced from multiple studies.[6][7]

Gram-Positive Aerobic Bacteria

| Bacterial Species | Number of Isolates | Testing Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | - | Agar Dilution | - | ≤8 | - |

| Streptococcus pneumoniae | - | Agar Dilution | - | ≤8 | - |

Data sourced from a study using the agar dilution technique.[6]

Anaerobic Bacteria

| Bacterial Species | Number of Isolates | Testing Method | Recommended MIC for Control Strain (µg/mL) | |---|---|---| | Bacteroides fragilis | - | Agar and Microdilution | 0.5 | | Bacteroides thetaiotaomicron (ATCC 29741) | - | Agar Dilution | 8 | | Clostridium perfringens (ATCC 13124) | - | Agar Dilution | 0.063 |

Data for control and reference strains.[8]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The most common methods cited in the literature are agar dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is a reference technique for determining the MIC of an antimicrobial agent. It involves incorporating varying concentrations of the antibiotic into an agar medium, which is then inoculated with the test organisms.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of this compound of known concentration using a suitable solvent and diluent as specified by the manufacturer.

-

Preparation of Agar Plates with this compound:

-

Melt a suitable agar medium, such as Mueller-Hinton agar, and cool to 45-50°C in a water bath.[6]

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

Add a specific volume of each this compound dilution to a larger volume of the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

-

Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify. A control plate containing no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

From a fresh subculture of the test isolate (incubated at 37°C overnight), prepare a bacterial suspension in a sterile broth or saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute the standardized suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.

-

-

Inoculation of Plates:

-

Using a multipoint inoculator, spot the prepared bacterial inocula onto the surface of the agar plates, including the control plate.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

-

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MICs and involves challenging a standardized bacterial inoculum with twofold dilutions of an antimicrobial agent in a liquid medium.

Detailed Methodology:

-

Preparation of Antimicrobial Dilutions:

-

In a 96-well microtiter plate, prepare a series of twofold dilutions of this compound in a suitable broth medium, such as Mueller-Hinton broth.[7] The final volume in each well is typically 100 µL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture, standardized to a 0.5 McFarland standard.

-

Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

-

-

Inoculation:

-

Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) should be included.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in an ambient air incubator.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

-

Mandatory Visualizations

Mechanism of Action of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. What is this compound Disodium used for? [synapse.patsnap.com]

- 5. In vitro and in vivo antibacterial activity of this compound, an oxa-beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antibacterial activity of this compound, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial effect evaluation of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae with in vitro pharmacokinetics/pharmacodynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishment of MICs of this compound for control and reference anaerobic organisms in agar dilution and microdilution techniques - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Moxalactam Through the Body: A Technical Guide to its Pharmacokinetics and Tissue Distribution in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pharmacokinetics and tissue distribution of Moxalactam, a third-generation cephalosporin antibiotic, as observed in various animal models. Understanding how this drug is absorbed, distributed, metabolized, and excreted is paramount for predicting its efficacy and safety in preclinical and clinical settings. This document provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development in this area.

Pharmacokinetic Profile of this compound

This compound, like other cephalosporins, is primarily distributed within the extracellular fluid[1]. Its pharmacokinetic properties have been investigated in several animal species, revealing species-specific differences in its disposition.

Serum/Plasma Pharmacokinetics

Following intravenous or intramuscular administration, this compound is readily absorbed and distributed. Studies in dogs have provided key pharmacokinetic parameters that describe its behavior in the circulatory system.

Table 1: Pharmacokinetic Parameters of this compound in Dogs Following Intravenous Administration (40 mg/kg)

| Parameter | Value (Mean ± SD) | Unit |

| Elimination half-life (t½) | 1.30 ± 0.14 | hours |

| Mean Residence Time (MRT) | 1.63 ± 0.17 | hours |

| Volume of distribution (Vd) | 0.22 ± 0.02 | L/kg |

| Total body clearance (CL) | 136.1 ± 13.9 | mL/h/kg |

| Area under the curve (AUC) | 300.9 ± 32.7 | µg·h/mL |

Data sourced from a study on the pharmacokinetics of Latamoxef (this compound) in dogs.

Renal Excretion

The primary route of elimination for this compound is through the kidneys. Stop-flow analysis in different animal models has elucidated the mechanisms of its renal excretion. In dogs and monkeys, renal excretion occurs predominantly through glomerular filtration. However, in rabbits, in addition to glomerular filtration, a small component of renal tubular secretion is also involved.

Tissue Distribution of this compound

The penetration of this compound into various tissues is a critical determinant of its efficacy in treating localized infections. While comprehensive data across all tissues and animal models is not extensively available in a single source, studies have provided valuable insights into its distribution in specific tissues. Generally, third-generation cephalosporins such as this compound are known to achieve good penetration into the cerebrospinal fluid (CSF)[1].

Ocular Tissue Distribution in Rabbits

Studies in rabbits with staphylococcal endophthalmitis have provided detailed information on the penetration of this compound into ocular tissues following both subconjunctival and intramuscular administration.

Following a 100 mg subconjunctival dose, high concentrations of this compound were observed in the sclera, cornea, and choroid, with lower levels in the retina and a peak concentration of approximately 6 µg/mL in the vitreous humor[2]. Repeated intramuscular injections of 50 mg/kg resulted in peak serum levels of about 100 µg/mL and peak vitreous levels of around 6 µg/mL[2]. This suggests the presence of a blood-retina barrier that limits the penetration of the drug into the inner eye[2].

Table 2: this compound Concentration in Ocular Tissues of Rabbits

| Tissue | Administration Route | Dose | Peak Concentration (approx.) |

| Sclera | Subconjunctival | 100 mg | High |

| Cornea | Subconjunctival | 100 mg | High |

| Choroid | Subconjunctival | 100 mg | High |

| Retina | Subconjunctival | 100 mg | Low |

| Vitreous Humor | Subconjunctival | 100 mg | 6 µg/mL |

| Vitreous Humor | Intramuscular (repeated) | 50 mg/kg | 6 µg/mL |

Data is descriptive as precise quantitative values for all tissues were not available in the cited source.

Experimental Protocols

This section outlines the methodologies employed in the pharmacokinetic and tissue distribution studies of this compound in animal models.

Animal Models and Drug Administration

-

Animal Species: Common animal models for pharmacokinetic studies of antibiotics include dogs, rabbits, rats, and monkeys.

-

Drug Administration: this compound is typically administered intravenously (IV) or intramuscularly (IM) as a bolus injection or infusion. For oral cephalosporins, administration is via oral gavage.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points from a suitable vein (e.g., cephalic or saphenous vein in dogs). Serum or plasma is separated by centrifugation and stored frozen until analysis.

-

Tissue Sampling: Animals are euthanized at various time points after drug administration. Tissues of interest (e.g., liver, kidney, lung, muscle, spleen, brain) are rapidly excised, weighed, and rinsed with cold saline to remove excess blood. Samples are then frozen until homogenization.

Sample Preparation and Analysis

A crucial step in determining drug concentrations in tissues is the efficient extraction of the analyte from the biological matrix.

-

Weighing: A known weight of the frozen tissue sample is taken.

-

Homogenization: The tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer (e.g., rotor-stator or bead beater). The ratio of tissue to buffer is typically 1:3 or 1:4 (w/v).

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.

-

Supernatant Collection: The resulting supernatant is collected for subsequent analysis.

HPLC is a common and reliable method for quantifying this compound in biological samples.

-

Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent (e.g., acetonitrile or trichloroacetic acid) is added to the plasma or tissue homogenate supernatant.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Extraction: The supernatant containing the drug is transferred to a clean tube and can be further concentrated by evaporation under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in the mobile phase.

-

HPLC Analysis: The prepared sample is injected into the HPLC system.

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a specific wavelength (e.g., around 270 nm for this compound).

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the drug.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for a typical pharmacokinetic study.

References

An In-depth Technical Guide to the Early Clinical Trial Data of Moxalactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical trial data for Moxalactam (also known as Latamoxef), a synthetic oxa-β-lactam antibiotic. The document focuses on quantitative efficacy and safety data, detailed experimental protocols from foundational studies, and the core mechanism of action.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of the peptidoglycan layer in the final stages of cell wall assembly.[1] This disruption leads to a weakened and unstable cell wall, causing the bacterial cell to undergo lysis and death.[1] this compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria and is noted for its stability against many β-lactamases.[3][4]

Caption: Mechanism of action of this compound.

Clinical Efficacy

Early clinical trials of this compound investigated its efficacy across a range of bacterial infections. The data presented below is a summary from a large-scale study in the United States involving 3,558 adult and pediatric patients, of whom 2,234 were evaluable for efficacy based on satisfactory bacteriologic response.[5][6]

| Infection Type | Satisfactory Response Rate (%) |

| Bacteremic Infections | 94% |

| Lower Respiratory Tract Infections | 92% |

| Skin and Skin-Structure Infections | 92% |

| Intraabdominal Infections | 91% |

| Obstetric and Gynecologic Infections | 91% |

| Bone and Joint Infections | 90% |

| Urinary Tract Infections | 80% |

Overall Efficacy Rate: 89%[5][6]

In another study of 50 patients with various infectious disorders, 48 (96%) were cured based on clinical criteria, and 45 (90%) were cured based on bacteriological criteria.[7][8] For complicated urinary tract infections, a study involving 276 patients reported a satisfactory clinical response in 71% of cases.[9]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound was established in early studies involving healthy volunteers and patients with varying degrees of renal function.

Pharmacokinetics in Subjects with Normal Renal Function

The following table summarizes pharmacokinetic data from a study in subjects with normal renal function receiving intravenous (IV) and intramuscular (IM) doses.[10]

| Parameter | IV Bolus (7.5 & 15 mg/kg) / IV Infusion (30 mg/kg) | IM (15 mg/kg) |

| t½ α (h) | 0.12 - 0.20 | - |

| t½ β (h) | 1.98 - 2.05 | 2.22 ± 0.16 |

| Vc (liters/1.73 m²) | 3.81 - 7.04 | - |

| Vdss (liters/1.73 m²) | 9.12 - 13.36 | - |

| % of Body Weight | 13.7 - 20.2 | - |

| Peak Serum Level (µg/mL) | - | 48.28 ± 11.81 |

| Time to Peak (h) | - | 0.95 ± 0.37 |

| Renal Clearance (mL/min/1.73 m²) | - | 87.5 ± 9.4 |

| 24h Urinary Recovery (%) | 82.0 - 97.7 | 96.9 ± 12.7 |

t½ α: Distribution half-life, t½ β: Elimination half-life, Vc: Central distribution volume, Vdss: Apparent volume of distribution at steady state.

A separate study in 86 normal adult male volunteers reported a mean plasma half-life of 1.85 ± 0.24 hours for intravenous doses and 2.24 ± 0.44 hours for intramuscular doses.[11]

Pharmacokinetics in Special Populations

Patients with Renal Impairment: The elimination half-life (t½ β) of this compound increases with the severity of renal failure.[10]

| Creatinine Clearance (Ccr) | t½ β (h) |

| 30 - 60 mL/min/1.73 m² | 4.83 |

| 10 - 30 mL/min/1.73 m² | 8.42 |

| < 10 mL/min/1.73 m² (Hemodialysis patients) | 18.95 |

| During 4-6h Hemodialysis | 3.65 |

During a 4- to 6-hour hemodialysis session, 51% of the drug was removed.[10] In anephric patients not undergoing dialysis, the elimination half-life was approximately 18.0 hours.[12]

Cancer Patients: Pharmacological studies in 37 cancer patients showed a mean peak serum concentration of 12.4 µg/mL after a 500 mg intramuscular administration, with a terminal-phase half-life of 3.9 hours.[13] Intravenous administration of 500 mg resulted in a mean serum concentration of 42.0 µg/mL at 15 minutes, decreasing to 3.3 µg/mL at 6 hours.[13]

Adverse Reactions

Early clinical trials identified a range of adverse effects associated with this compound therapy. The following table summarizes the incidence of adverse reactions from a study of 3,558 patients.[5][6]

| Adverse Reaction | Incidence (%) |

| Hypersensitivity | 2.9% |

| Gastrointestinal Effects | 2.1% |

| Hypoprothrombinemia | 0.7% (25 patients) |

| Clinically Apparent Bleeding | 0.08% (3 patients) |

| Alcohol Intolerance | 0.11% (4 patients) |

No renal or hepatic toxicity was directly attributed to this compound therapy in this large-scale study.[5][6] Another study of 100 infections reported side effects, primarily mild diarrhea, in 8.8% of patients.[14]

Experimental Protocols

Detailed experimental protocols from the early clinical trials are not always exhaustively reported in single publications. However, by synthesizing information across multiple studies, the following general methodologies can be described.

General Clinical Trial Workflow

Caption: Generalized workflow of early this compound clinical trials.

Patient Population:

-

Patients with clinically significant infections confirmed by the isolation of etiological bacteria.[7][8]

-

Infections included lower respiratory tract, urinary tract, intra-abdominal, skin and skin-structure, bone and joint, and bacteremia.[15]

-

Exclusion criteria often included known hypersensitivity to β-lactam antibiotics.

Dosage and Administration:

-

This compound was administered intravenously (IV) or intramuscularly (IM).[4][15]

-

Dosages varied depending on the severity of the infection, typically ranging from 1 to 12 grams per day in divided doses.[16]

-

For complicated urinary tract infections, daily doses of 0.5-2 g were administered for five days.[9]

Efficacy Assessment:

-

Effectiveness was primarily defined by a satisfactory bacteriologic response, meaning the eradication of the initial pathogen.[5][6]

-

Clinical response was also evaluated, with outcomes categorized as cure, improvement, or failure.[14]

-

Bacteriological cultures were typically performed before, during, and after therapy to confirm pathogen eradication and to detect the emergence of resistance or superinfection.[17]

Pharmacokinetic Studies:

-

Subjects: Studies were conducted in healthy volunteers and in patients with varying degrees of renal function.[10]

-

Dosing: Single and multiple doses were administered intravenously or intramuscularly.[11]

-

Sampling: Serial blood and urine samples were collected at specified time points after drug administration.

-

Analysis: Drug concentrations in serum and urine were determined using microbiological assays or high-performance liquid chromatography (HPLC).

-

Modeling: Pharmacokinetic parameters were calculated using compartmental models, typically a two-compartment open body model.[10]

Safety Assessment:

-

Patients were monitored for adverse reactions throughout the treatment period.

-

Laboratory tests, including complete blood counts, liver function tests, and renal function tests, were performed at baseline and periodically during treatment to monitor for toxicity.

-

Coagulation parameters, such as prothrombin time, were monitored due to the risk of hypoprothrombinemia.[5][6]

References

- 1. What is this compound Disodium used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound: clinical summary of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical evaluation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical studies of this compound in complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound in subjects with normal and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single- and multiple-dose pharmacokinetics of this compound in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound pharmacokinetics during hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical pharmacology of this compound in patients with malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound therapy for bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical experience in the treatment of complicated urinary tract infection with different doses of this compound (lamoxactam) - PubMed [pubmed.ncbi.nlm.nih.gov]

Moxalactam's Binding Affinity to Escherichia coli Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Moxalactam to Escherichia coli Penicillin-Binding Proteins (PBPs). This compound, a synthetic 1-oxa-β-lactam antibiotic, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This inhibition is achieved through the acylation of essential PBPs, rendering them inactive. Understanding the specific binding affinities of this compound for different E. coli PBPs is crucial for elucidating its mechanism of action and for the development of novel antimicrobial agents.

Quantitative Data Summary

While precise IC50 or Ki values for this compound's binding to all E. coli PBPs are not comprehensively available in the public literature, a qualitative and semi-quantitative understanding has been established through various studies. The following table summarizes the known binding characteristics of this compound to the primary PBPs in E. coli K-12.

| Penicillin-Binding Protein (PBP) | Relative Binding Affinity of this compound | Supporting Evidence |

| PBP-1A | Higher than benzylpenicillin | [1] |

| PBP-1B | Higher than benzylpenicillin | [1] |

| PBP-2 | Lower than benzylpenicillin; low affinity | This compound and its decarboxylated derivative show poor binding to PBP-2.[1][2] |

| PBP-3 | Highest affinity | This compound demonstrates the highest affinity for PBP-3.[1] |

| PBP-4 | Higher than benzylpenicillin | [1] |

| PBP-5/6 | Higher than benzylpenicillin | The second-order acylation rate constant (k2/K') for this compound with PBP-5 has been determined, indicating covalent interaction.[1][2] |

| PBP-7/8 | Highest affinity | Alongside PBP-3, this compound shows the highest affinity for PBP-7/8.[1] |

Mechanism of Action: PBP Inhibition

The primary mechanism of action of this compound involves the covalent acylation of the serine residue within the active site of PBPs. This process mimics the natural transpeptidation reaction that cross-links peptidoglycan chains. By forming a stable acyl-enzyme intermediate, this compound effectively inactivates the PBP, leading to a weakened cell wall and eventual cell lysis.

Experimental Protocols

The determination of this compound's binding affinity to E. coli PBPs typically involves competitive binding assays using radiolabeled or fluorescently tagged penicillin derivatives.

Competitive Radioligand Binding Assay

This classical method is widely used to determine the relative binding affinities of unlabeled β-lactams.

1. Preparation of E. coli Membranes:

-

Grow E. coli K-12 to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cell pellet and lyse the cells using sonication or a French press.

-

Centrifuge the lysate at low speed to remove unbroken cells and debris.

-

Pellet the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in the assay buffer.

2. Competitive Binding Reaction:

-

Aliquots of the membrane preparation are incubated with varying concentrations of unlabeled this compound for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C).

-

A constant, saturating concentration of a radiolabeled penicillin, such as [14C]benzylpenicillin or [125I]penicillin X, is then added to the mixture.

-

The incubation is continued for another short period to allow the radioligand to bind to any unoccupied PBPs.

3. PBP Separation and Detection:

-

The binding reaction is stopped by the addition of a sample buffer containing sodium dodecyl sulfate (SDS) and boiling.

-

The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is then subjected to fluorography or autoradiography to visualize the radiolabeled PBPs.

4. Data Analysis:

-

The intensity of the bands corresponding to the different PBPs is quantified using densitometry.

-

The concentration of this compound that inhibits 50% of the binding of the radiolabeled penicillin (IC50) is determined for each PBP. This value is inversely proportional to the binding affinity of this compound for that specific PBP.

Determination of Acylation Efficiency (k2/K')

The second-order rate constant of acylation (k2/K') is a measure of the efficiency of PBP inactivation. It can be determined through kinetic studies that monitor the rate of PBP inactivation at various concentrations of the β-lactam. These experiments often involve pre-incubation of the PBP with the inhibitor for different time intervals, followed by quenching the reaction and measuring the remaining PBP activity, often by a subsequent reaction with a rapidly binding, labeled penicillin derivative.

Conclusion

This compound exhibits a differential binding affinity for the various Penicillin-Binding Proteins of Escherichia coli. Its high affinity for PBP-3, a key enzyme in bacterial cell division, is a significant contributor to its potent bactericidal activity, leading to filamentation and subsequent cell death. The lower affinity for PBP-2, which is involved in maintaining the rod shape of the bacterium, is also a notable characteristic. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals in the field of antimicrobial drug development, aiding in the rational design of new β-lactam antibiotics with improved PBP targeting profiles. Further research to determine the precise kinetic constants for this compound's interaction with all E. coli PBPs would provide a more complete picture of its mechanism of action.

References

- 1. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Moxalactam Susceptibility Testing by Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] It functions by inhibiting the synthesis of the bacterial cell wall, specifically by targeting penicillin-binding proteins (PBPs) that are essential for the final stages of peptidoglycan synthesis.[2][3] This disruption leads to a compromised cell wall and ultimately results in bacterial lysis. These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.

Important Note on Clinical Breakpoints: this compound is an older antibiotic, and its inclusion in current clinical breakpoint tables from major standards development organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is limited or absent. Historical data suggests tentative breakpoints, but for contemporary clinical interpretation, it is crucial to consult the latest versions of CLSI M100 and EUCAST breakpoint tables. For certain organisms, such as ESBL-producing Enterobacteriaceae, CLSI has recommended reporting this compound as resistant.

Data Presentation

Historical Minimum Inhibitory Concentration (MIC) Breakpoints

The following table presents tentative MIC breakpoints for this compound proposed in historical literature. These are not current clinical guidelines but are provided for research and informational purposes.

| Category | MIC (µg/mL) |

| Susceptible | ≤ 8 |

| Intermediate | 16 - 32 |

| Resistant | ≥ 64 |

| (Source: Historical data from 1982) |

Quality Control (QC) Ranges

Establishing appropriate quality control is critical for ensuring the accuracy and reproducibility of susceptibility testing. The following table includes historical MIC values for specific QC strains. It is essential to note that current CLSI and EUCAST QC tables may no longer list this compound.

| Quality Control Strain | MIC (µg/mL) | Testing Method |

| Bacteroides fragilis | 0.5 | Agar and Microdilution |

| Bacteroides thetaiotaomicron | 8 | Agar Dilution |

| Clostridium perfringens | 0.063 | Agar Dilution |

| Escherichia coli ATCC 25922 | 0.5 | Broth Microdilution |

| (Source: Historical data from 1983 and a 2019 study) |

In Vitro Activity of this compound Against Selected Pathogens

The following table summarizes the in vitro activity of this compound against a range of clinically relevant bacteria, as reported in various studies. MIC values can vary depending on the specific isolates and testing conditions.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | - | - | - | 2 |

| Klebsiella pneumoniae | - | - | - | 32 |

| Enterobacteriaceae | 471 | - | - | ≤2 |

| Pseudomonas aeruginosa | - | - | - | >16 |

| Staphylococcus aureus | - | - | - | >16 |

| (Source: Data compiled from multiple research articles) |

Experimental Protocols

Broth Microdilution Protocol for this compound Susceptibility Testing

This protocol is based on the CLSI M07 guidelines for broth microdilution testing and is adapted for this compound.

1. Preparation of this compound Stock Solution:

-

Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL).

-

Use the following formula: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg) . The potency is provided by the manufacturer.

-

Aseptically dissolve the calculated weight of this compound powder in a suitable sterile solvent as recommended by the manufacturer.

-

Sterilize the stock solution by membrane filtration if necessary.

2. Preparation of Microdilution Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Dispense 50 µL of each this compound dilution into the wells of a 96-well microtiter plate. The final volume in each well after adding the inoculum will be 100 µL.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no inoculum).

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation of Microdilution Plates:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including the growth control well. Do not inoculate the sterility control well.

-

This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

5. Incubation:

-

Seal the microtiter plates to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

6. Reading and Interpreting Results:

-

After incubation, examine the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Interpret the MIC values based on the established (historical) breakpoints.

7. Quality Control:

-

Concurrently test the appropriate QC strains with known this compound MIC values.

-

The MIC results for the QC strains must fall within their acceptable ranges for the test results to be considered valid.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Broth microdilution workflow for this compound.

References

Application Notes and Protocols for Moxalactam Dosage Calculation in Patients with Renal Impairment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam is a broad-spectrum, beta-lactam antibiotic with a notable spectrum of activity against a variety of Gram-positive and Gram-negative organisms, including anaerobic bacteria.[1][2] Its clinical efficacy extends to complicated urinary tract infections, lower respiratory tract infections, and intra-abdominal infections.[2] A critical aspect of this compound's pharmacology is its primary elimination through renal excretion. Consequently, patients with renal impairment exhibit a significantly prolonged drug half-life, necessitating careful dosage adjustments to prevent drug accumulation and potential toxicity.[3][4][5] These application notes provide a comprehensive guide to understanding the pharmacokinetics of this compound in the context of renal insufficiency and offer detailed protocols for dosage calculation and therapeutic monitoring.

Data Presentation

Pharmacokinetic Parameters of this compound in Relation to Renal Function

The following table summarizes the key pharmacokinetic parameters of this compound in patients with varying degrees of renal function. A clear correlation exists between the decline in creatinine clearance (CrCl) and the increase in the elimination half-life of the drug.

| Creatinine Clearance (mL/min) | Elimination Half-life (hours) | Total Body Clearance (mL/min) |

| > 80 (Normal) | ~2.2 | ~100 |

| 50 - 80 | 3.1 - 4.5 | 60 - 80 |

| 25 - 50 | 4.5 - 8.0 | 30 - 60 |

| 10 - 25 | 8.0 - 15.0 | 15 - 30 |

| < 10 (Anuric) | 19.3 - 22.3 | < 15 |

| Hemodialysis (during) | ~4.0 | Significantly Increased |

| Hemodialysis (interdialysis) | ~19.0 | < 15 |

Data compiled from multiple pharmacokinetic studies.[3][4][5]

Recommended this compound Dosage Adjustments in Renal Impairment

This table provides a guideline for adjusting this compound dosage based on the patient's creatinine clearance. It is crucial to consider the severity of the infection when selecting a dose within the recommended range.

| Creatinine Clearance (mL/min) | Recommended Maintenance Dose | Dosing Interval |

| > 80 | 1-2 g | Every 8-12 hours |

| 50 - 80 | 1 g | Every 8-12 hours |

| 25 - 50 | 1 g | Every 12 hours |

| 10 - 25 | 1 g | Every 24 hours |

| < 10 | 0.5 - 1 g | Every 24-48 hours |

| Hemodialysis | 0.5 - 1 g | After each dialysis session |

These recommendations are based on published guidelines and clinical studies. Individual patient factors should always be considered.[6]

Experimental Protocols

Protocol 1: Determination of this compound Concentration in Serum using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for quantifying this compound levels in patient serum, a critical component of therapeutic drug monitoring, especially in those with renal impairment.

1. Sample Preparation: a. Collect 3-5 mL of whole blood in a serum separator tube. b. Allow the blood to clot at room temperature for 30 minutes. c. Centrifuge at 2000 x g for 10 minutes. d. Transfer the serum to a clean, labeled polypropylene tube. Samples can be stored at -80°C if not analyzed immediately. e. For analysis, thaw the serum sample to room temperature. f. To 100 µL of serum, add 200 µL of ice-cold methanol to precipitate proteins. g. Vortex the mixture for 30 seconds. h. Centrifuge at 10,000 x g for 5 minutes. i. Carefully collect the supernatant for HPLC analysis.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). b. Mobile Phase: A mixture of 0.05 M ammonium acetate buffer (pH 6.5) and acetonitrile (97:3 v/v). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV spectrophotometer at 275 nm. f. Run Time: Approximately 10 minutes.

3. Quantification: a. Prepare a standard curve using known concentrations of this compound in drug-free serum. b. Plot the peak area of the this compound standard against its concentration. c. Determine the concentration of this compound in the patient sample by interpolating its peak area on the standard curve.

Protocol 2: Assessment of Creatinine Clearance for Dosage Adjustment

Accurate estimation of creatinine clearance (CrCl) is fundamental for adjusting this compound dosage in patients with renal impairment. The Cockcroft-Gault equation is a widely used method for this purpose.

1. Data Collection: a. Patient's age (in years). b. Patient's weight (in kilograms). For obese patients, adjusted body weight may be more appropriate. c. Patient's serum creatinine (in mg/dL). d. Patient's gender.

2. Cockcroft-Gault Equation: a. For Males: CrCl (mL/min) = [(140 - age) × weight (kg)] / [72 × serum creatinine (mg/dL)] b. For Females: CrCl (mL/min) = {[(140 - age) × weight (kg)] / [72 × serum creatinine (mg/dL)]} × 0.85

3. Interpretation: a. The calculated CrCl value is used to determine the appropriate dosage regimen from the "Recommended this compound Dosage Adjustments in Renal Impairment" table.

Mandatory Visualization

Caption: Mechanism of action of this compound on bacterial cell wall synthesis.

Caption: Logical workflow for this compound dosage adjustment in renal impairment.

Adverse Effects and Contraindications in Renal Impairment

Patients with renal insufficiency are at an increased risk of this compound-associated adverse effects due to drug accumulation. The most significant of these is a coagulopathy, which can manifest as bleeding.[7][8] This is thought to be due to this compound's interference with vitamin K synthesis and platelet function.[7][8] Therefore, monitoring of prothrombin time is recommended in patients with renal failure receiving this compound.[7] Other potential adverse effects that may be exacerbated in renal impairment include neurotoxicity. While this compound is not absolutely contraindicated in renal failure, its use requires careful consideration of the risks and benefits, along with diligent monitoring and appropriate dosage adjustments.

References

- 1. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 2. This compound (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound in patients with renal failure and during hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound in subjects with various degrees of renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phw.nhs.wales [phw.nhs.wales]

- 7. Coagulopathy associated with the use of cephalosporin or this compound antibiotics in acute and chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, bleeding, and renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Moxalactam Solutions for In Vitro Assays

Introduction

Moxalactam, also known as Latamoxef, is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species.[1][2] Structurally similar to cephalosporins, it features an oxygen atom replacing the sulfur in the dihydrothiazolidine ring, which enhances its antibacterial potency.[3] this compound functions by inhibiting the synthesis of the bacterial cell wall, a mechanism common to β-lactam antibiotics.[4][5] Its notable stability against hydrolysis by various β-lactamases makes it an effective agent against many resistant bacterial strains.[2][6]

This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for use in various in vitro assays, such as Minimum Inhibitory Concentration (MIC) testing.

Properties of this compound Sodium Salt

This compound is typically supplied as a crystalline solid disodium salt.[7] Key properties are summarized below.

| Property | Description | Reference(s) |

| Synonyms | Latamoxef, LY 127935, Antibiotic 6059S | [7][8] |

| CAS Number | 64953-12-4 | [7][9] |

| Molecular Formula | C₂₀H₁₈N₆O₉SNa₂ | [7][9] |

| Formula Weight | 564.4 g/mol | [7][9] |

| Physical Appearance | Crystalline solid | [7] |

| Purity | ≥85% (mixture of R and S isomers) | [7][8] |

Solubility and Stability

Proper dissolution and storage are critical for maintaining the bioactivity of this compound.

Table 2.1: Solubility Data

| Solvent | Maximum Concentration | Notes | Reference(s) |

| Water | ~50 - 83.3 mg/mL | Yields a clear to slightly hazy, colorless to faint yellow solution. | [7][9][10] |

| DMSO | ~5 - 55.8 mg/mL | For higher concentrations, ultrasonic bathing may be needed. | [4][7][10] |

Table 2.2: Storage and Stability

| Form | Solvent | Storage Temp. | Duration | Notes | Reference(s) |

| Powder | N/A | -20°C | ≥ 3-4 years | Store in a desiccator. | [7][10] |

| Powder | N/A | 4°C | 2 years | For shorter-term storage. | [10] |

| Stock Solution | DMSO or Water | -80°C | 3-6 months | Aliquot to avoid freeze-thaw cycles. Store under nitrogen if possible. | [1][10] |

| Stock Solution | DMSO or Water | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1][6] |

| Aqueous Solution | Water / Buffer | 2-8°C | ≤ 1 day | Aqueous solutions are not recommended for long-term storage. | [7] |

Protocols

Safety Precaution: this compound should be considered a hazardous substance. Always consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[7]

Protocol 3.1: Preparation of a 10 mg/mL Stock Solution

This protocol describes the preparation of a concentrated stock solution, which can be diluted for various assays.

Materials:

-

This compound sodium salt powder

-

Sterile, nuclease-free water or DMSO

-

Sterile conical tube (e.g., 15 mL)

-

Sterile, single-use microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Aseptically weigh 10 mg of this compound powder and transfer it to the sterile conical tube.

-

Add 1 mL of sterile water or DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.[9]

-

Best Practice: To enhance stability, especially for long-term storage, purge the headspace of the tube with an inert gas like nitrogen or argon before capping.[7]

-

Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots as recommended in Table 2.2 (e.g., -80°C for up to 6 months).[1]

Protocol 3.2: Preparation of Working Solutions for MIC Assay (Broth Microdilution)

This protocol details the preparation of serial dilutions for determining the Minimum Inhibitory Concentration (MIC) in a 96-well plate format.

Materials:

-

Prepared this compound stock solution (e.g., 10 mg/mL)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates (round-bottom recommended)[11]

-

Multichannel pipette

-

Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)[12]

Procedure:

-

Prepare Initial Dilution: First, dilute the high-concentration stock solution to create a 2x working stock of the highest concentration to be tested. For example, to test a final concentration range up to 128 µg/mL, prepare a 256 µg/mL working stock in MHB.[11]

-

Plate Setup: Add 100 µL of sterile MHB to wells in columns 2 through 12 of the 96-well plate.

-

Serial Dilution: a. Add 200 µL of the 256 µg/mL working stock to the wells in column 1. b. Using a multichannel pipette, transfer 100 µL from column 1 to column 2. c. Mix the contents of column 2 by pipetting up and down several times. d. Continue this 2-fold serial dilution across the plate to column 10. e. Discard 100 µL from column 10.[11] f. Column 11 will serve as the positive growth control (no antibiotic), and column 12 as the negative control/sterility blank (MHB only).[11]

-

Inoculation: After serial dilution, the wells in columns 1-10 will contain 100 µL of this compound at concentrations from 256 µg/mL down to 0.5 µg/mL.

-

Final Inoculation Step: This step is often performed separately after the drug plate is prepared. Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. This halves the antibiotic concentration, achieving the final desired test range (128 µg/mL to 0.25 µg/mL) and brings the total volume to 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[12]

-

Analysis: The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

Diagrams and Workflows

Mechanism of Action

This compound, like other β-lactam antibiotics, inhibits bacterial growth by interfering with the final step of peptidoglycan synthesis in the cell wall. It binds to and inactivates Penicillin-Binding Proteins (PBPs), which are transpeptidases essential for cross-linking the peptidoglycan chains, leading to cell lysis and death.[5][13][14]

Caption: Mechanism of action of this compound via inhibition of Penicillin-Binding Proteins (PBPs).

Experimental Workflow: Stock Solution Preparation

Caption: Workflow for preparing this compound stock solutions.

Application Data: In Vitro Activity

The following table summarizes the reported Minimum Inhibitory Concentrations (MIC) required to inhibit 90% of isolates (MIC₉₀) for various bacterial species. This data is useful for determining the appropriate concentration range for in vitro assays.

| Organism | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | < 1.0 | [1][15] |

| Klebsiella pneumoniae | < 1.0 | [1][15] |

| Proteus mirabilis | < 1.0 | [1] |

| Haemophilus influenzae | < 1.0 | [1][6] |

| Bacteroides fragilis | 0.5 - 8.0 | [16] |

| Pseudomonas aeruginosa | Moderate activity | [2] |

| Enterococci | Ineffective | [8] |

| Methicillin-resistant S. aureus (MRSA) | Ineffective | [4][8] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: the first of a new class of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 6. glpbio.com [glpbio.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. medkoo.com [medkoo.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Establishment of MICs of this compound for control and reference anaerobic organisms in agar dilution and microdilution techniques - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Moxalactam in Treating ESBL-Producing Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represents a significant global health challenge, limiting therapeutic options for serious infections. Moxalactam, a second-generation oxacephem antibiotic, has demonstrated notable stability against hydrolysis by many β-lactamases, including some ESBLs.[1][2][3] This document provides detailed application notes and protocols based on published research to guide the investigation of this compound as a potential treatment for infections caused by ESBL-producing E. coli. While carbapenems are generally considered the treatment of choice for serious ESBL infections, the overuse of these agents has driven the emergence of carbapenem-resistant Enterobacteriaceae, highlighting the need for alternative therapies like this compound.[4]

I. Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against ESBL-producing and non-ESBL-producing E. coli, as well as comparative data with other β-lactam antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against E. coli Strains [5][6]

| Organism | Strain Type | This compound (mg/L) | Cefotaxime (mg/L) | Cefoperazone/Sulbactam (mg/L) |

| E. coli ATCC 25922 | Non-ESBL | 0.5 | 0.06 | 0.5/0.5 |

| E. coli 3376 | ESBL-producing (blaCTX-M-15) | 0.5 | >256 | 16/16 |

Table 2: MIC90 Values of this compound and Comparator Agents against Clinical Isolates of E. coli [7][8]

| Organism | Strain Type | N | This compound (mg/L) | Cefepime (mg/L) | Cefoperazone/Sulbactam (mg/L) |

| E. coli | ESBL-producing | 875 | 2 | 64 | 64 |

| E. coli | Non-ESBL-producing | 1157 | ≤0.25 | 0.25 | 4 |

Table 3: Pharmacodynamic Parameters of this compound and Comparator Agents against an ESBL-producing E. coli Strain (3376) [5]

| Agent | Bacterial Regrowth Time (RT) (h) | Integral Effect (IE) (log10 CFU/mL·h) |

| This compound | >24 | >110 |

| Cefotaxime | <4 | <10 |

| Cefoperazone/Sulbactam | <13 | <60 |

II. Experimental Protocols

A. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

1. Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

ESBL-producing E. coli isolate(s)

-

Non-ESBL E. coli control strain (e.g., ATCC 25922)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

2. Procedure:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1024 mg/L.

-

Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 256 mg/L to 0.03 mg/L).

-

Prepare Bacterial Inoculum:

-

Culture the ESBL-producing E. coli isolate on a suitable agar plate overnight at 35°C.

-